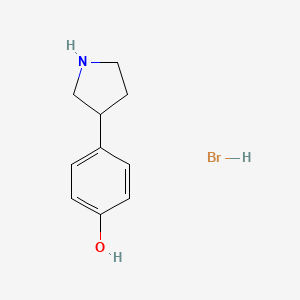
4-(Pyrrolidin-3-yl)phenol hydrobromide
Overview
Description
“4-(Pyrrolidin-3-yl)phenol hydrobromide” is a chemical compound with the CAS Number: 38175-43-8 . It has a molecular weight of 244.13 . The pyrrolidine ring, which is a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-3-yl)phenol hydrobromide” is characterized by a pyrrolidine ring attached to a phenol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis, Crystal Structure, and Quantum Chemical Studies 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), structurally related to 4-(Pyrrolidin-3-yl)phenol hydrobromide, was synthesized, and its structure was confirmed using various spectroscopic and X-ray diffraction methods. The molecular structure of PDP was evaluated using quantum chemical methods, revealing its potential in anti-inflammatory and anti-cancer applications (Zulfiqar et al., 2021).
Investigation of Alkylaminophenol Compounds 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, another compound related to 4-(Pyrrolidin-3-yl)phenol hydrobromide, underwent comprehensive structural analysis. This study synthesized the compound and analyzed it using various spectroscopic techniques and computational studies, providing insights into its molecular properties (Ulaş, 2021).
Chemical Synthesis Methods
Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives This study explored the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates. The process involved heterocondensation and provided valuable insights into the chemical properties of these derivatives (Sarbu et al., 2019).
Integrated Transition Metal Catalysed Reactions This research presented a methodology for preparing polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers. The process involved sequential one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and a phenolic derivative, demonstrating a versatile synthetic approach for compounds related to 4-(Pyrrolidin-3-yl)phenol hydrobromide (Clique et al., 2002).
Molecular and Crystal Properties
Conformation and Interactions of Betaine-Dye Molecules This study investigated the crystals of 4-(pyridinium-1-yl)-phenolate dihydrate and related compounds. The analysis focused on the molecular behavior of these compounds in various crystalline environments, providing insights into their structural and interaction properties, which can be useful for understanding the behavior of structurally similar compounds like 4-(Pyrrolidin-3-yl)phenol hydrobromide (Wojtas et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are generally well absorbed and distributed due to their lipophilic nature .
properties
IUPAC Name |
4-pyrrolidin-3-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXTLWWFWSGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38175-43-8 | |
| Record name | 4-(pyrrolidin-3-yl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




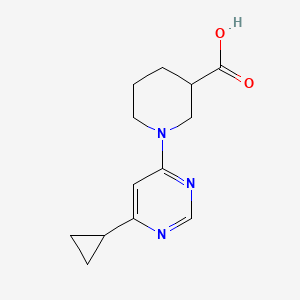


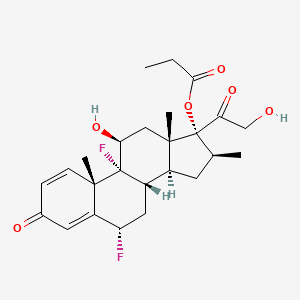
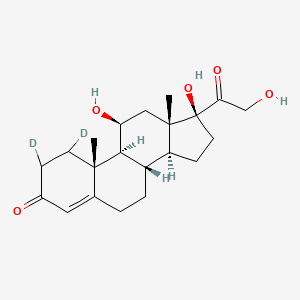
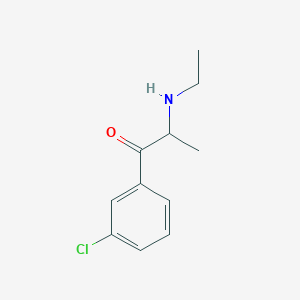
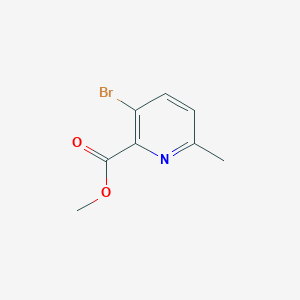

![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)
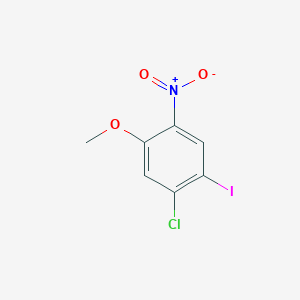
![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)